molecular formula C17H20N2O3S B469539 2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 383381-23-5

2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B469539
CAS No.: 383381-23-5
M. Wt: 332.4g/mol
InChI Key: BDJVFHAXINUBJA-UHFFFAOYSA-N
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Description

2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is a novel compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-dichlorobutadiene and sulfur sources.

    Introduction of the Dimethyl Groups: The dimethyl groups at positions 4 and 5 of the thiophene ring can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Amidation Reaction: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the thiophene is reacted with an amine, such as 4-isopropoxyaniline, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamido group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); conducted under controlled temperatures and inert atmospheres.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxylate
  • 2-(4-Isopropoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Uniqueness

2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,5-dimethyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-9(2)22-13-7-5-12(6-8-13)16(21)19-17-14(15(18)20)10(3)11(4)23-17/h5-9H,1-4H3,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJVFHAXINUBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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